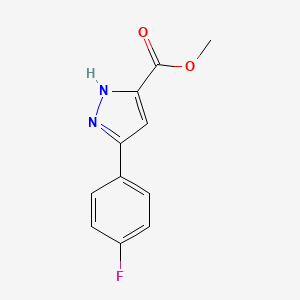

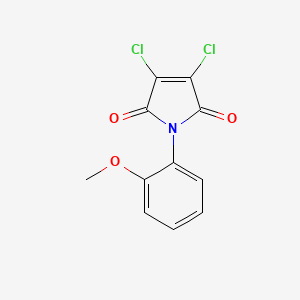

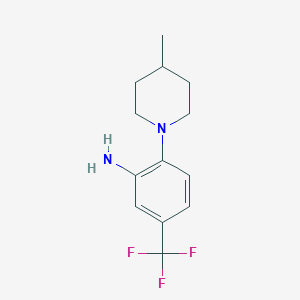

![molecular formula C16H9Cl2NO3 B1348979 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 65146-53-4](/img/structure/B1348979.png)

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Overview

Description

“2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C16H9Cl2NO31. It has a molecular weight of 334.1 g/mol1. The compound is also known by several synonyms, including “65146-53-4”, “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione”, and “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione” among others1.

Molecular Structure Analysis

The molecular structure of “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” can be represented by the InChI string: InChI=1S/C16H9Cl2NO3/c17-9-5-6-12 (13 (18)7-9)14 (20)8-19-15 (21)10-3-1-2-4-11 (10)16 (19)22/h1-7H,8H21. This string encodes the molecular structure in a standard format that can be used to generate a 2D or 3D representation of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” include a molecular weight of 334.1 g/mol1. The compound has a XLogP3-AA value of 3.6, which is a measure of its lipophilicity1. It has zero hydrogen bond donors and three hydrogen bond acceptors1.

Scientific Research Applications

Synthesis and Structural Analysis

- Novel azaimidoxy compounds have been synthesized, including derivatives like 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, through diazotization reactions, showcasing potential as chemotherapeutic agents. The structural characterization of these compounds was confirmed by IR, 1H NMR, and mass studies (Jain, Nagda, & Talesara, 2006).

- Another study focused on the synthesis of 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones as building blocks for novel derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, indicating a versatile approach to heterocyclic chemistry (Al-Omran & El-Khair, 2006).

Antimicrobial and Chemotherapeutic Potential

- The antimicrobial screening of synthesized azaimidoxy compounds revealed their potential as chemotherapeutic agents, providing a foundation for further exploration in medicinal chemistry (Jain, Nagda, & Talesara, 2006).

Chemical Reactions and Transformations

- Research has also delved into the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives, leading to the formation of 2-(2-cyclohex-1-en-1-ylphenyl)- and 2-(2-cyclohex-1-en-1-ylphenyl)-6-methylphenyl)-1H-isoindole-1,3(2H)-diones through reactions with phthalic anhydride. These studies contribute to our understanding of pseudo-allylic halogenation and its implications for organic synthesis (Khusnitdinov, Sultanov, & Gataullin, 2019).

Future Directions

The future directions for research on “2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione” are not clear from the available literature. However, given the wide range of biological activities exhibited by structurally similar compounds, it could be of interest in the development of new pharmaceuticals or other applications5.

properties

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO3/c17-9-5-6-12(13(18)7-9)14(20)8-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLERVOOCVHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353101 | |

| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

65146-53-4 | |

| Record name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

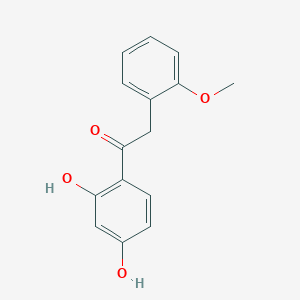

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)